2,6-Diaminobenzoic acid

Übersicht

Beschreibung

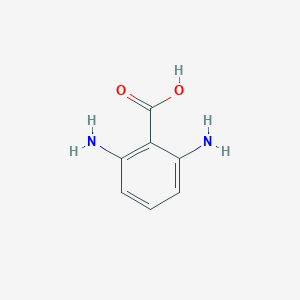

2,6-Diaminobenzoic acid is a compound with the molecular formula C7H8N2O2 . It has an average mass of 152.151 Da and a monoisotopic mass of 152.058578 Da .

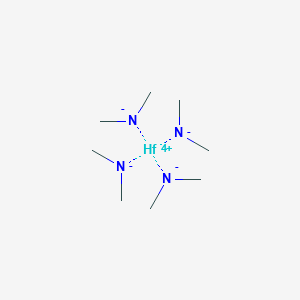

Molecular Structure Analysis

The molecular structure of 2,6-Diaminobenzoic acid consists of a benzene ring with two amine groups (-NH2) and one carboxyl group (-COOH) . The exact positions of these functional groups on the benzene ring can affect the compound’s properties and reactivity.

Wissenschaftliche Forschungsanwendungen

Selective Antibacterial Agents and Herbicides : Derivatives of 2,6-diaminobenzoic acid, like (2S,6S)-2,6-diaminoheptanedioic acid, have potential as selective antibacterial agents and herbicides (Bold et al., 1992).

Central Nervous System Effects : The 2,5-diaminobenzoic acid derivatives, when altered with O or S groups, can affect the biosynthesis of prostaglandins, leading to CNS side effects (Kosáry et al., 1988).

Stable Isotope Labeled Benzimidazoles : A study outlines a six-step method for synthesizing [13C6]3,4-diaminobenzoic acid, which serves as an ideal precursor for stable isotope labeled benzimidazoles in mass spectrometry internal assays (Donahue et al., 2017).

DNA Determination : A fluorometric method using 3,5-diaminobenzoic acid provides a fast, sensitive, and general method for DNA determination in various tissues and cells, applicable to all types of DNA structures (Fiszer-Szafarz et al., 1981).

Groundwater Bioremediation : Aminobacter sp. MSH1, utilizing a unique chlorobenzoate catabolic pathway, can effectively mineralize the groundwater micropollutant 2,6-dichlorobenzamide, making it a potential biocatalyst for groundwater bioremediation (Raes et al., 2019).

Caffeine Detection in Tea Beverages : 3,5-diaminobenzoic acid used as a fluorescent probe can effectively detect caffeine in tea beverages, demonstrating high selectivity and rapid recovery (Du et al., 2020).

Corrosion Inhibition : The combination of tartaric acid and 2,6-diaminopyridine shows a synergistic effect in protecting mild steel from corrosion in 0.5 M HCl solution (Qiang et al., 2016).

Immune Response Modulation : 3,4-diaminobenzoic acid derivatives show potential as selective inhibitors of ERAP2 and IRAP, potentially reducing immune responses in various diseases (Papakyriakou et al., 2015).

Safety And Hazards

Zukünftige Richtungen

Future research directions could involve the controlled synthesis of red emissive carbon dots (RCDs) from 2,6-Diaminobenzoic acid, as suggested by a study on the photoluminescence mechanism of RCDs from a diaminobenzoic acid isomer . The study highlights the potential of these compounds in bioimaging and full-color displays .

Eigenschaften

IUPAC Name |

2,6-diaminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEFZSDJGQKZNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10144525 | |

| Record name | Benzoic acid, 2,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diaminobenzoic acid | |

CAS RN |

102000-59-9 | |

| Record name | 2,6-Diaminobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102000-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,6-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102000599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

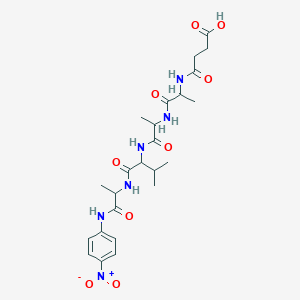

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B35267.png)